N-(3,4-difluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
The compound is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The molecule also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The presence of difluorophenyl indicates a phenyl ring (a derivative of benzene) with two fluorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl group could potentially influence the compound’s overall shape and properties due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its functional groups and the presence of the difluorophenyl group. The carboxamide group might make the compound susceptible to reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the difluorophenyl group could affect its polarity, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For instance, if it’s being studied as a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-19-12-6-20-11(5-10(12)17)13(18)16-7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNADNMJHLFZKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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